カノサミン塩酸塩

概要

説明

科学的研究の応用

Kanosamine hydrochloride has a wide range of scientific research applications:

作用機序

カノサミン塩酸塩は、グルコース輸送系を介して細胞内に輸送され、その後リン酸化されてカノサミン-6-リン酸を生成することによって作用を発揮します . この生成物は、真菌の細胞壁合成に不可欠な酵素であるグルコサミン-6-リン酸シンターゼ を阻害します . 阻害効果は、基質の1つであるD-フルクトース-6-リン酸と競合的であり、Ki値は5.9 mMです . この作用は、真菌において、著しい形態学的変化、隔壁形成の阻害、および細胞凝集をもたらします .

類似の化合物:

- グルコサミン塩酸塩

- カナマイシン

- アミノグリコシド

比較: カノサミン塩酸塩は、植物病原性卵菌および特定の真菌に対する特異的な阻害効果によってユニークです . グルコサミン塩酸塩は主に栄養補助食品として使用されるのに対し、カノサミン塩酸塩は有意な抗菌性を有しています . カナマイシンやその他のアミノグリコシドと比較して、カノサミン塩酸塩は異なる作用機序と異なる活性スペクトルを有しています .

生化学分析

Biochemical Properties

Kanosamine Hydrochloride plays a significant role in biochemical reactions. It is a constituent of kanamycin, an antibiotic produced by Streptomyces and Bacillus . It can inhibit cell wall synthesis in plant-pathogenic oomycetes and certain fungi as well as some bacterial species

Cellular Effects

The effects of Kanosamine Hydrochloride on various types of cells and cellular processes are largely unexplored. It is known to have antibacterial properties, which suggests that it may influence cell function by disrupting bacterial cell wall synthesis .

Molecular Mechanism

It is believed to exert its effects at the molecular level by inhibiting cell wall synthesis in certain microorganisms

Metabolic Pathways

The metabolic pathways that Kanosamine Hydrochloride is involved in are not well-defined. It is known to be a part of the polysaccharides chitin and chitosan

準備方法

合成経路と反応条件: カノサミン塩酸塩は、Bacillus cereus UW85またはストレプトマイセス属の発酵 によって合成できます . 培養上清中へのカノサミンの蓄積は、豊富な培地への三価鉄の添加によって強化され、リン酸の添加によって抑制されます . 最小培地へのアルファルファ苗の分泌物の添加は、カノサミンの蓄積を300%以上増加させることができます .

工業生産方法: カノサミン塩酸塩の工業生産には、収率を最大化するように発酵条件を最適化することが含まれます。これには、培地のpH、温度、および栄養成分を制御することが含まれます。 生成物は、標準的な生化学的手法を使用して抽出および精製されます .

化学反応の分析

反応の種類: カノサミン塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: カノサミンは、対応するオキソ誘導体を形成するように酸化されることができます。

還元: 還元反応は、カノサミンを還元型に変換することができます。

置換: 置換反応は、アミノ基またはヒドロキシル基で起こる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 置換反応は、通常、塩基性または酸性条件下で、塩化アシルまたはハロアルカンなどの試薬を伴います。

主な生成物: これらの反応から生成される主な生成物には、オキソカノサミン、還元カノサミン、および置換カノサミンなどのカノサミンのさまざまな誘導体が含まれます .

4. 科学研究への応用

カノサミン塩酸塩は、科学研究において幅広い用途があります。

類似化合物との比較

- Glucosamine hydrochloride

- Kanamycin

- Aminoglycosides

Comparison: Kanosamine hydrochloride is unique due to its specific inhibitory effects on plant-pathogenic oomycetes and certain fungi . Unlike glucosamine hydrochloride, which is primarily used as a dietary supplement, kanosamine hydrochloride has significant antimicrobial properties . Compared to kanamycin and other aminoglycosides, kanosamine hydrochloride has a distinct mechanism of action and a different spectrum of activity .

生物活性

Kanosamine hydrochloride is a biologically active compound primarily known for its antibiotic properties. It is produced by certain bacterial species, particularly Bacillus cereus and Streptomyces, and has garnered attention for its potential applications in agriculture and medicine. This article provides a detailed overview of the biological activities associated with kanosamine hydrochloride, including its mechanisms of action, efficacy against various pathogens, and relevant research findings.

Chemical Structure and Properties

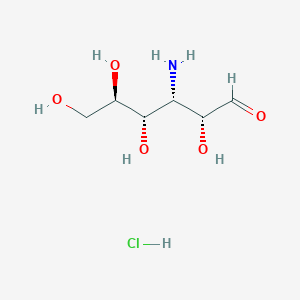

Kanosamine is a 2-amino-2-deoxy sugar that belongs to the class of aminoglycosides. Its structure allows it to interact with bacterial cell wall synthesis and metabolic pathways, making it effective against a range of microorganisms.

- Inhibition of Cell Wall Synthesis : Kanosamine disrupts the synthesis of peptidoglycan in bacterial cell walls, which is crucial for maintaining cell integrity. This action is particularly effective against certain fungi and plant-pathogenic oomycetes.

- Competitive Inhibition : Kanosamine-6-phosphate, a phosphorylated derivative of kanosamine, acts as a competitive inhibitor of glucosamine-6-phosphate synthase, interfering with the synthesis of key metabolites essential for cell wall formation in fungi like Candida albicans.

- Impact on Metabolic Pathways : Kanosamine influences central carbon metabolism in bacteria by modulating NADPH levels through its biosynthetic pathways, which can enhance growth under specific conditions .

Biological Activity Against Pathogens

Kanosamine hydrochloride exhibits a broad spectrum of biological activity against various pathogens:

- Fungi : It has shown significant inhibitory effects against human pathogenic fungi such as Candida albicans, with minimal inhibitory concentration (MIC) values indicating strong antifungal activity.

- Bacteria : While primarily effective against fungi, kanosamine also demonstrates moderate antibacterial properties against specific bacterial strains, including Staphylococcus aureus.

- Oomycetes : Kanosamine is particularly effective against plant-pathogenic oomycetes, such as Phytophthora medicaginis, with MIC values as low as 25 µg/ml .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the efficacy and mechanisms of kanosamine:

- Metabolome Analysis : A study highlighted that the activation of the NTD/kanosamine biosynthetic pathway in Bacillus subtilis led to increased intracellular NADPH levels, suggesting a role for kanosamine in enhancing metabolic efficiency under nutrient-limited conditions .

- Antifungal Activity Assessment : In vitro experiments demonstrated that kanosamine significantly inhibited the growth of C. albicans, leading to morphological changes such as inhibition of septum formation and enhanced cell agglutination at concentrations around 400 µg/ml .

- Agricultural Applications : Kanosamine's ability to inhibit plant-pathogenic organisms has led to its exploration as a natural pesticide alternative. Enhanced accumulation in culture supernatants was observed when specific nutrients were added, indicating potential for agricultural applications .

Comparative Biological Activity Table

| Pathogen Type | Organism | MIC (µg/ml) | Mechanism of Action |

|---|---|---|---|

| Fungi | Candida albicans | 400 | Inhibition of glucosamine-6-phosphate synthase |

| Plant-Pathogenic Oomycetes | Phytophthora medicaginis | 25 | Disruption of cell wall synthesis |

| Bacteria | Staphylococcus aureus | 400 | Cell wall synthesis inhibition |

特性

IUPAC Name |

(2R,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-5(3(10)1-8)6(12)4(11)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFOMBKCPIMCOO-BTVCFUMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30206351 | |

| Record name | D-Glucose, 3-amino-3-deoxy-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57649-10-2 | |

| Record name | D-Glucose, 3-amino-3-deoxy-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57649-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kanosamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057649102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucose, 3-amino-3-deoxy-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-3-deoxy-D-glucose hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KANOSAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV4TR6T8GG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions that purified 3-Amino-3-deoxy-D-glucose hydrochloride did not alleviate insulin shock in mice, contrary to initial observations with a less pure sample. What could explain this discrepancy?

A1: The researchers discovered that the initial 3-Amino-3-deoxy-D-glucose hydrochloride sample used was contaminated with glucose []. Glucose is known to counteract the effects of insulin by providing an alternative energy source. Therefore, the observed relief from insulin shock in the initial experiments was likely due to the contaminating glucose and not the 3-Amino-3-deoxy-D-glucose hydrochloride itself. The purified 3-Amino-3-deoxy-D-glucose hydrochloride, with a specific rotation closer to the established value (+19.870° vs. +23.610°), did not show the same effect, suggesting the contaminating glucose was responsible for the initial observations.

Q2: The study focused on nitrogenous glucose derivatives. What was the rationale for choosing this specific class of compounds for investigating potential relief from insulin shock?

A2: The researchers aimed to explore the potential of nitrogenous glucose derivatives to alleviate insulin shock in mice []. This focus stemmed from previous work by Herring, Irvine, and Macleod, which did not examine nitrogenous derivatives. The selection of glucose derivatives, specifically those containing an amino group (NH2) or urea, was likely based on the rationale that these modifications might influence the compound's metabolic fate or interaction with biological pathways relevant to insulin and glucose regulation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。